N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide

Description

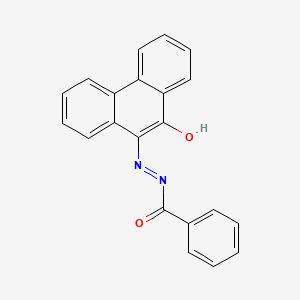

N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide is a hydrazide-hydrazone derivative featuring a phenanthrene core fused with a benzohydrazide moiety. The compound’s structure includes a conjugated aromatic system (phenanthren-9(10H)-one) linked via an imine (-C=N-) bond to a substituted benzohydrazide group.

Properties

CAS No. |

64407-29-0 |

|---|---|

Molecular Formula |

C21H14N2O2 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

N-(10-hydroxyphenanthren-9-yl)iminobenzamide |

InChI |

InChI=1S/C21H14N2O2/c24-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)22-23-21(25)14-8-2-1-3-9-14/h1-13,24H |

InChI Key |

MNOQWLMFLDYLAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=NC2=C(C3=CC=CC=C3C4=CC=CC=C42)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide typically involves the condensation reaction between 10-hydroxyphenanthrene-9-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may be employed in biochemical assays to investigate enzyme activity or protein interactions.

Industry: It can be utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Yield : Anthracene derivatives (e.g., 9a ) exhibit higher yields (92.5%) due to efficient conjugation and stability, whereas aliphatic substituents (e.g., 9d ) reduce yields .

- Melting Points: Higher melting points (>200°C) correlate with hydrogen-bonding capacity (e.g., phenolic -OH and hydrazide N-H groups) .

- UV-Vis : Anthracene/phenanthrene cores show bathochromic shifts (λmax ~275-280 nm) due to extended conjugation, unlike aliphatic derivatives .

Biological Activity

N'-(10-Oxophenanthren-9(10H)-ylidene)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different cell lines, and comparative data on its activity relative to other compounds.

Chemical Structure and Properties

This compound contains a hydrazone functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 281.30 g/mol

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies indicate that this compound may exert its effects through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other hydrazone derivatives, it has been observed to inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells .

- Induction of Apoptosis : The compound has shown significant activity in triggering apoptotic pathways in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Experimental Data

Several studies have evaluated the efficacy of this compound against different cancer cell lines. Below are key findings:

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| Human Colorectal Carcinoma HCT116 | 0.24 | Apoptosis induction |

| Hepatocellular Carcinoma SNU398 | 0.088 | Apoptosis induction |

| Human Colon Cancer RKO | 0.14 | Apoptosis induction |

These results indicate that the compound exhibits potent anticancer activity, with lower EC50 values suggesting higher efficacy compared to other known agents .

Comparative Analysis with Other Hydrazones

Hydrazones are recognized for their broad spectrum of biological activities. A comparative analysis shows that this compound holds promise among various derivatives:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene) | 0.24 | Apoptosis |

| N'-(2-oxoindolin-3-ylidene)benzohydrazides | 0.056 | Growth inhibition |

| This compound | 0.14 | Apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.